molecular formula C20H19ClN2O2 B13737048 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 192702-06-0

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B13737048
CAS No.: 192702-06-0
M. Wt: 354.8 g/mol
InChI Key: OQWXYOMLSDASLR-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

CAS No.

192702-06-0

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

methyl 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C20H19ClN2O2/c1-13-4-6-15(7-5-13)12-23-19(11-18(22-23)20(24)25-3)16-8-9-17(21)14(2)10-16/h4-11H,12H2,1-3H3

InChI Key

OQWXYOMLSDASLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions: Introduction of the 4-chloro-3-methyl-phenyl and 4-methyl-benzyl groups can be done through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Corresponding alcohols or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Used in the synthesis of novel materials with specific properties.

Biology

    Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Exhibits activity against a range of microbial pathogens.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to their biological activity.

    Anti-inflammatory: Some pyrazole derivatives have anti-inflammatory properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Dyes and Pigments: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4-Chloro-3-methylphenylhydrazine: Used in the synthesis of various pyrazole derivatives.

Uniqueness

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Biological Activity

5-(4-Chloro-3-methyl-phenyl)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid methyl ester, often referred to as compound 1, has garnered attention in pharmacological research due to its potential biological activities, particularly as a cannabinoid receptor antagonist. This article reviews the biological activity of this compound, focusing on its interactions with cannabinoid receptors, its synthesis, and its therapeutic implications.

Chemical Structure and Properties

The molecular formula of compound 1 is C18H20ClN2O2C_{18}H_{20}ClN_{2}O_{2} with a molecular weight of approximately 344.82 g/mol. The structure features a pyrazole ring substituted with a chloromethylphenyl group and a methylbenzyl group, which are critical for its biological activity.

Cannabinoid Receptor Antagonism

Research indicates that compound 1 exhibits significant affinity for the cannabinoid receptor type 2 (CB2), with a binding affinity (KiK_i) of approximately 0.60 nM, making it one of the most potent CB2 antagonists identified to date . In contrast, its affinity for the cannabinoid receptor type 1 (CB1) is significantly lower, about 700-fold less, highlighting its selectivity for CB2 receptors. This selectivity is crucial as it suggests potential therapeutic applications without the psychoactive effects associated with CB1 antagonism.

The compound acts as an inverse agonist at the CB2 receptor, inhibiting constitutive activity observed in CB2-transfected cells. This mechanism may have implications for treating conditions where modulation of the endocannabinoid system is beneficial, such as inflammation and pain management .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the substituents on the pyrazole ring can significantly affect the binding affinity and biological activity. For instance, shortening the N-2 benzyl substituent results in decreased affinity for the CB2 receptor due to loss of hydrogen bonding interactions .

Synthesis

The synthesis of compound 1 has been reported through various methods, including condensation reactions and cyclization techniques involving pyrazole derivatives. The synthetic routes often aim to optimize yield and purity while maintaining biological activity.

Case Studies and Research Findings

StudyFindings
Study on Inverse Agonism Demonstrated that compound 1 effectively blocks CB2 receptor activity in vitro, suggesting potential use in inflammatory disorders .
SAR Analysis Revealed that structural modifications can enhance or diminish biological activity, emphasizing the importance of specific functional groups .
Therapeutic Potential Highlighted in preclinical models for pain relief and anti-inflammatory effects due to selective CB2 antagonism .

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